molecular formula C13H18Cl2N2O B14685193 m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide CAS No. 24813-06-7

m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide

Cat. No.: B14685193
CAS No.: 24813-06-7
M. Wt: 289.20 g/mol
InChI Key: QRTVTLIVRGPKHA-UHFFFAOYSA-N
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Description

m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a dimethylbenzamide structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide typically involves the reaction of m-dimethylaminobenzoyl chloride with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding amines and carboxylic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted amines and benzamides.

    Hydrolysis: Products include dimethylbenzamide and bis(2-chloroethyl)amine derivatives.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential therapeutic applications. Its ability to form stable DNA adducts and induce apoptosis makes it a valuable compound in medicinal chemistry research .

Properties

CAS No.

24813-06-7

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

IUPAC Name

3-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide

InChI

InChI=1S/C13H18Cl2N2O/c1-16(2)13(18)11-4-3-5-12(10-11)17(8-6-14)9-7-15/h3-5,10H,6-9H2,1-2H3

InChI Key

QRTVTLIVRGPKHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)N(CCCl)CCCl

Origin of Product

United States

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